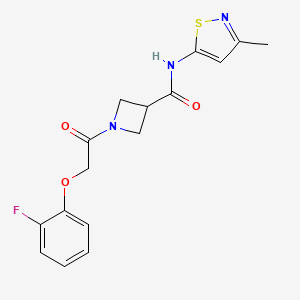

1-(2-(2-fluorophenoxy)acetyl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

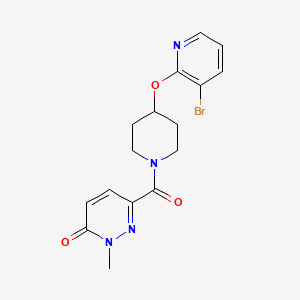

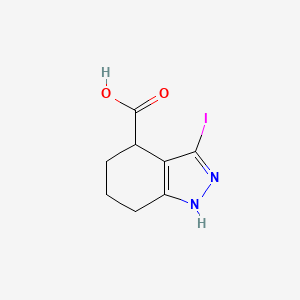

1-(2-(2-fluorophenoxy)acetyl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in treating non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Wissenschaftliche Forschungsanwendungen

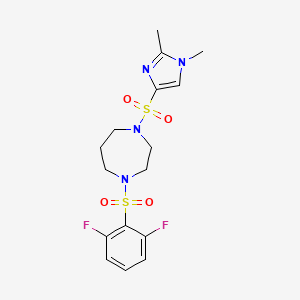

Synthesis and Medicinal Chemistry Applications

- Synthesis of Cyclic Fluorinated Beta-Amino Acids: Research by Van Hende et al. (2009) focused on synthetic strategies toward cyclic fluorinated beta-amino acids, which have high potential as building blocks in medicinal chemistry. This involves the synthesis of compounds similar to 1-(2-(2-fluorophenoxy)acetyl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide, indicating their utility in developing new medicinal compounds (Van Hende et al., 2009).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity of Pyridothienopyrimidines: Research by Abdel-rahman et al. (2002) explored the synthesis of pyridothienopyrimidines and their antimicrobial activities. This suggests that compounds structurally related to this compound could have applications in creating antimicrobial agents (Abdel-rahman et al., 2002).

Anticancer and Antiviral Research

- Enaminones in Antitumor and Antimicrobial Research: Riyadh (2011) conducted research on enaminones, which are used for synthesizing substituted pyrazoles with potential antitumor and antimicrobial activities. This indicates the possibility of using compounds like this compound in anticancer and antiviral research (Riyadh, 2011).

Cytotoxicity Studies

- Cytotoxicity of Pyrazole and Pyrimidine Derivatives: Hassan et al. (2014) explored the synthesis and cytotoxicity of pyrazole and pyrimidine derivatives. This research suggests the potential application of similar compounds in studying cell toxicity, which is crucial for drug development (Hassan et al., 2014).

Novel Antimicrobial Agents

- Synthesis of Thiourea Derivatives for Antipathogenic Activity: Limban et al. (2011) investigated the synthesis of acylthioureas for their interaction with bacterial cells. These derivatives have shown potential in developing novel antimicrobial agents with antibiofilm properties, which might include compounds structurally similar to this compound (Limban et al., 2011).

Targeted Drug Development

- Discovery of Selective Met Kinase Inhibitors: Schroeder et al. (2009) identified substituted carboxamides as potent and selective Met kinase inhibitors, pointing to the role of similar compounds in targeted drug development, particularly in oncology (Schroeder et al., 2009).

Antibacterial and Antifungal Research

- Synthesis of 2-Azetidinone Derivatives: Sharma et al. (2012) synthesized N-aryl-3-chloro-2-oxo-1-azetidinecarboxamide derivatives with antibacterial, antifungal, and antitubercular activities, indicating that structurally similar compounds could have broad-spectrum antimicrobial applications (Sharma et al., 2012).

Wirkmechanismus

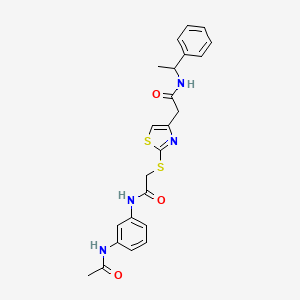

Thiazoles

, for instance, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Indole derivatives

, on the other hand, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Eigenschaften

IUPAC Name |

1-[2-(2-fluorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c1-10-6-14(24-19-10)18-16(22)11-7-20(8-11)15(21)9-23-13-5-3-2-4-12(13)17/h2-6,11H,7-9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFPPSYCFALYJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469589.png)

![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)

![1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone](/img/structure/B2469594.png)

![6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2469598.png)